Benzene, 1-ethenyl-3-ethoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzene derivatives often involves the effect of directing groups and the order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, can be synthesized . In this case, the two substituents are meta to each other .Molecular Structure Analysis

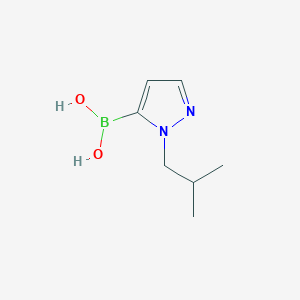

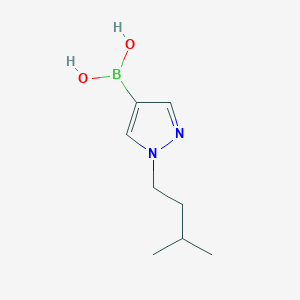

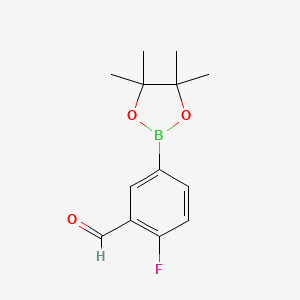

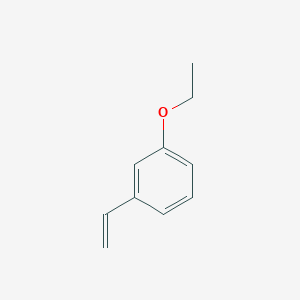

The molecular structure of “Benzene, 1-ethenyl-3-ethoxy-” can be represented by the formula C10H14O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Benzene derivatives undergo a two-step mechanism for electrophilic aromatic substitution . The first step involves the addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1-ethenyl-3-ethoxy-” include its molecular weight of 132.2023 . It has a fusion temperature of 171.85 K and an enthalpy of vaporization of 49.6 kJ/mol at a temperature of 358 K .Applications De Recherche Scientifique

Photochemical and Electrochemical Applications

Research on 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers, which include derivatives of Benzene, 1-ethenyl-3-ethoxy-, has shown that these compounds undergo photoisomerization similar to stilbene structures. These compounds are interesting for their electrochemical behavior, demonstrating how electrochemical processes can induce isomerization of double C=C bonds. This phenomenon was explored through the synthesis of stereoisomers using methoxy- and ethoxy-groups, where the electrochemical and photochemical isomerization mechanisms were investigated, providing insights into potential applications in molecular switches and materials science (Waskiewicz et al., 2008).

Supramolecular and Liquid-Crystalline Networks

The construction of supramolecular liquid-crystalline networks via self-assembly of multifunctional hydrogen-bonding molecules, including derivatives of Benzene, 1-ethenyl-3-ethoxy-, has been documented. These networks are formed from the intermolecular hydrogen bonding between multifunctional H-bond donors and acceptors, creating structures with potential applications in material science and nanotechnology. For example, complexes involving tricarboxylic acids and bifunctional H-bond acceptors demonstrated the formation of liquid-crystalline network structures, indicating the versatility of Benzene, 1-ethenyl-3-ethoxy- derivatives in designing advanced materials (Kihara et al., 1996).

Nonlinear Optical Properties

The synthesis and characterization of compounds related to Benzene, 1-ethenyl-3-ethoxy-, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, have been investigated for their nonlinear optical properties. These studies are crucial for the development of materials for optical limiting applications, showcasing the potential of Benzene, 1-ethenyl-3-ethoxy- derivatives in photonics and optoelectronics. The investigation included characterization through NMR, UV-Vis, and FT-IR spectroscopy, along with studying the nonlinear optical absorption using the open-aperture z-scan technique (Ruanwas et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

1-ethenyl-3-ethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-6-5-7-10(8-9)11-4-2/h3,5-8H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOIXRLEJSMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470355 |

Source

|

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-ethenyl-3-ethoxy- | |

CAS RN |

107830-68-2 |

Source

|

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.